molecular formula C17H10Br2ClN3O3S B11109358 (2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(3,5-dibromo-2,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11109358
M. Wt: 531.6 g/mol
InChI Key: OCMLWNPXOPVKHE-ALUZDZMUSA-N
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Description

The compound “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” is a complex organic molecule that features a thiazolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” typically involves multiple steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a condensation reaction with a chlorobenzaldehyde derivative.

    Addition of the Dibromo-Dihydroxyphenyl Group: The dibromo-dihydroxyphenyl group can be incorporated through a similar condensation reaction with a dibromo-dihydroxybenzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the azomethine (C=N) bonds, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s ability to interact with biological targets can be harnessed for therapeutic purposes. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

In industry, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(Z)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DICHLORO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
  • **2-{(Z)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIMETHYL-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE

Uniqueness

The uniqueness of “2-{(Z)-2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZONO}-5-[(Z)-1-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE” lies in its specific substitution pattern. The presence of both chlorophenyl and dibromo-dihydroxyphenyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. This unique structure can lead to specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H10Br2ClN3O3S

Molecular Weight

531.6 g/mol

IUPAC Name

(2Z,5Z)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-5-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Br2ClN3O3S/c18-11-5-9(14(24)13(19)15(11)25)6-12-16(26)22-17(27-12)23-21-7-8-1-3-10(20)4-2-8/h1-7,24-25H,(H,22,23,26)/b12-6-,21-7+

InChI Key

OCMLWNPXOPVKHE-ALUZDZMUSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C\2/NC(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/S2)Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C2NC(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)S2)Cl

Origin of Product

United States

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